Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate
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Overview
Description
Benzyl (6S)-3-azabicyclo[410]heptan-1-ylcarbamate is a chemical compound with the molecular formula C14H18N2O2 It is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a formal [4 + 2] cycloaddition reaction can be employed to construct the bicyclic core . This reaction is often catalyzed by organocatalysts and conducted under mild conditions to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Scientific Research Applications
Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-ylcarbamate
- (1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-ylmethanol
Uniqueness
Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Properties
IUPAC Name |
benzyl N-[(6S)-3-azabicyclo[4.1.0]heptan-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHQWOAQDFXOKW-NBFOIZRFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC2([C@@H]1C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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